Methyl 4-aminophenethylcarbamate Methyl 4-aminophenethylcarbamate
Brand Name: Vulcanchem
CAS No.: 144222-20-8
VCID: VC21088739
InChI: InChI=1S/C10H14N2O2/c1-14-10(13)12-7-6-8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13)
SMILES: COC(=O)NCCC1=CC=C(C=C1)N
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Methyl 4-aminophenethylcarbamate

CAS No.: 144222-20-8

Cat. No.: VC21088739

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-aminophenethylcarbamate - 144222-20-8

Specification

CAS No. 144222-20-8
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name methyl N-[2-(4-aminophenyl)ethyl]carbamate
Standard InChI InChI=1S/C10H14N2O2/c1-14-10(13)12-7-6-8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13)
Standard InChI Key SUZPKCFKQWHVRR-UHFFFAOYSA-N
SMILES COC(=O)NCCC1=CC=C(C=C1)N
Canonical SMILES COC(=O)NCCC1=CC=C(C=C1)N

Introduction

Chemical Identity and Structure

Methyl 4-aminophenethylcarbamate, identified by CAS number 144222-20-8, is a carbamate derivative characterized by an amino group on a phenyl ring. This compound belongs to the broader family of carbamates, which have established roles in pharmaceutical development and chemical research.

Chemical Nomenclature and Identifiers

The compound possesses several nomenclature variations and identifiers that are essential for its proper identification in scientific literature and databases. These are summarized in Table 1.

Table 1: Chemical Identifiers of Methyl 4-aminophenethylcarbamate

ParameterValue
CAS Number144222-20-8
IUPAC Namemethyl N-[2-(4-aminophenyl)ethyl]carbamate
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Standard InChIInChI=1S/C10H14N2O2/c1-14-10(13)12-7-6-8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3,(H,12,13)
Standard InChIKeySUZPKCFKQWHVRR-UHFFFAOYSA-N
SMILESCOC(=O)NCCC1=CC=C(C=C1)N
Synonyms[2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID METHYL ESTER

The compound structure includes a phenyl ring with an amino group at the para position, an ethyl linker, and a methyl carbamate functional group.

Physical and Chemical Properties

Methyl 4-aminophenethylcarbamate possesses distinct physical and chemical properties that influence its behavior in various chemical environments and applications.

Chemical Reactivity

As a carbamate derivative, this compound contains the characteristic carbamate functional group (-NHCOOR), which influences its chemical behavior. Carbamates generally show stability patterns related to their rotameric structures, with potential for syn and anti isomerism depending on the orientation around the N-C bond .

The amine group (-NH2) at the para position of the phenyl ring provides a reactive site for various chemical transformations including possible protection/deprotection reactions, which are common in multi-step syntheses involving amine-containing molecules .

Structural Relationship to Other Carbamates

Methyl 4-aminophenethylcarbamate belongs to a broader family of carbamate compounds, some of which have established roles in medicinal chemistry and other applications.

Related Compounds

Several structurally related compounds appear in the literature, including:

  • Methyl (4-aminobenzyl)carbamate (CAS: 850791-48-9) - A related compound with a shorter linker between the aromatic ring and the carbamate group

  • Methyl N-(4-aminophenyl)carbamate (CAS: 6465-03-8) - A variant without the ethyl linker

  • Methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride - The hydrochloride salt of a similar structure

These structural analogs suggest potential for a series of compounds with varying distances between the aromatic amine and the carbamate group, which could be investigated for structure-activity relationships.

Spectroscopic Characteristics

Predicted Spectroscopic Features

The compound would likely exhibit characteristic spectroscopic features including:

  • IR absorption bands associated with:

    • N-H stretching (amine and carbamate)

    • C=O stretching (carbamate)

    • Aromatic C=C stretching

    • C-O stretching

  • NMR signals corresponding to:

    • Aromatic protons (6.5-7.5 ppm range)

    • Methylene protons of the ethyl linker

    • Methyl protons of the carbamate

    • Amine protons (potentially broad signals)

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